Cas no 50525-83-2 ((+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy)

(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy structure
50525-83-2 structure
Product Name:(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
CAS No:50525-83-2
MF:C9H17NO3
MW:187.236182928085
CID:933899
PubChem ID:854502
Update Time:2025-05-26

(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy Chemical and Physical Properties

Names and Identifiers

    • (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
    • 219369
    • 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)pip
    • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-2-((1R)-1-methylpropyl)-
    • AC1LKISF
    • R(-)-2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazole-3-one
    • R-(+)-(2,3-Dimethyl-3-hydroxybutyl)triphenylphosphonium iodide
    • R-(+)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid
    • SureCN9284781
    • TL8001085
    • (R)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
    • AKOS030242562
    • SCHEMBL4397787
    • J-501245
    • 50525-83-2
    • (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
    • (3R)-3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-yloxy
    • Inchi: 1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
    • InChI Key: CLKPVQZFNYXFCY-LURJTMIESA-N
    • SMILES: ON1C(C)(C)C[C@@H](C(=O)O)C1(C)C

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • Color/Form: Yellow solid
  • Melting Point: 205°C dec.
  • PSA: 40.54000
  • LogP: 1.23350

(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C182760-2mg
(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
50525-83-2
2mg
$ 110.00 2023-04-18
TRC
C182760-5mg
(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
50525-83-2
5mg
$ 150.00 2023-04-18
TRC
C182760-10mg
(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
50525-83-2
10mg
$ 362.00 2023-04-18
TRC
C182760-25mg
(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
50525-83-2
25mg
$ 712.00 2023-04-18
TRC
C182760-50mg
(+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
50525-83-2
50mg
$ 1057.00 2023-04-18

Additional information on (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy

Compound CAS No 50525-83-2: (+)-3-Carboxy-2,2,5,5-Tetramethylpyrrolidinyl-1-Oxy

The compound CAS No 50525-83-2, also known as (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique structural properties and potential bioactivity. The molecule features a five-membered pyrrolidine ring substituted with specific functional groups that contribute to its distinct chemical behavior and biological interactions.

Recent studies have highlighted the importance of (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy in drug discovery and development. Researchers have focused on its stereochemistry and how it influences the compound's pharmacokinetic properties. The presence of multiple methyl groups at positions 2 and 5 creates a rigid structure that enhances the molecule's stability and bioavailability. Additionally, the carboxylic acid group at position 3 plays a critical role in hydrogen bonding interactions, which are essential for its binding affinity to target proteins.

One of the most intriguing aspects of this compound is its enantiomeric purity. The (+)- designation indicates that this is the dextrorotatory enantiomer, which is often preferred in pharmaceutical applications due to its specific biological activity. Recent advancements in asymmetric synthesis have enabled the production of this enantiomer with high optical purity, making it a valuable tool in chiral catalysis and enantioselective reactions.

From a synthetic perspective, CAS No 50525-83-2 can be synthesized through various routes, including ring-closing metathesis and organocatalytic methods. These methods not only provide efficient pathways for its preparation but also allow for fine-tuning of its substituents to explore its chemical space further. For instance, recent research has demonstrated the use of proline-derived organocatalysts to synthesize this compound under mild conditions, showcasing its versatility in modern organic synthesis.

In terms of applications, (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has shown promise in medicinal chemistry as a potential lead compound for treating various diseases. Its ability to modulate key biological targets makes it a candidate for drug development programs targeting neurodegenerative disorders and inflammatory conditions. Furthermore, its structural features make it an attractive ligand for metal-catalyzed reactions in organometallic chemistry.

Recent studies have also explored the green chemistry aspects of this compound. Researchers have investigated its potential as a biodegradable material or as a component in eco-friendly chemical processes. The molecule's stability under physiological conditions and its ability to undergo controlled degradation make it an appealing candidate for sustainable chemical technologies.

In conclusion, CAS No 50525-83-2, or (+)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, stands out as a multifaceted organic compound with significant implications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its properties and uses, this compound is poised to make even greater contributions to the fields of chemistry and pharmacology.

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